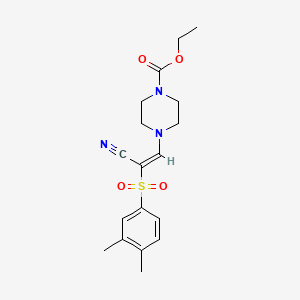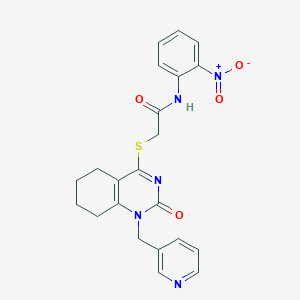![molecular formula C22H18ClN5O3S B2545001 Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852373-31-0](/img/structure/B2545001.png)
Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecule contains several functional groups, including an ethyl formate group, a methylthiazole group, a pyrazole group, a methyltriazole group, a phenyl group, and a methoxybenzene group . The presence of these groups can influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures, such as triazoles, have been studied extensively. For example, triazoles can undergo a variety of reactions, including nucleophilic substitutions .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Various heterocycles, including pyridine, pyrazoline, and triazolopyridine derivatives, have been synthesized for assessment in different biological activities. These compounds are of interest due to their potential insecticidal, antimicrobial, and biological activities (Fadda et al., 2017; Hassan, 2013; Flefel et al., 2018).
Antimicrobial and Antifungal Activities : Some synthesized heterocycles have shown promising antimicrobial and antifungal properties, suggesting potential applications in addressing bacterial and fungal infections (Bhuiyan et al., 2006; Özil et al., 2015).
Insecticidal Applications : The search for new insecticidal agents has led to the synthesis of heterocycles with potential efficacy against pests such as the cotton leafworm, indicating the role of these compounds in agricultural pest management (Fadda et al., 2017).
Potential for Antidepressant and Antiasthma Agents
- Antidepressant and Antiasthma Agents : The synthesis and evaluation of triazolo[1,5-c]pyrimidines have demonstrated potential as mediator release inhibitors, suggesting applications in the development of antiasthma and possibly antidepressant medications (Medwid et al., 1990).
Mechanism of Action
Triazolo-pyridazine derivatives
This compound is a derivative of triazolo-pyridazine. Compounds in this class have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Thiazole derivatives
The compound also contains a thiazole ring. Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been associated with a broad spectrum of biological activities .
properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)16-5-3-4-6-17(16)24-19(29)13-32-20-12-11-18-25-26-21(28(18)27-20)14-7-9-15(23)10-8-14/h3-12H,2,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLICIFBJLCNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2544924.png)
![2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2544927.png)


![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2544933.png)

![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2544936.png)



![(3~{S})-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1~{H}-indol-3-yl]-5-oxidanyl-2,3-dihydroisoindol-1-one](/img/structure/B2544941.png)